

# Bedaquiline: A Technical Guide to its Discovery and Development

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## Compound of Interest

Compound Name: *Bedaquiline*

Cat. No.: *B032110*

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This in-depth technical guide details the discovery and development of **bedaquiline**, the first drug with a novel mechanism of action against *Mycobacterium tuberculosis* to be approved in over 40 years. This document provides a comprehensive overview of its journey from a screening hit to a cornerstone of multidrug-resistant tuberculosis (MDR-TB) treatment, with a focus on the core scientific and clinical data.

## Discovery and Lead Identification

**Bedaquiline** emerged from a whole-cell phenotypic screening campaign against *Mycobacterium smegmatis*, a non-pathogenic surrogate for *M. tuberculosis*. This approach prioritized compounds with bactericidal activity, irrespective of their specific target.

## Experimental Protocol: Whole-Cell Screening

The initial high-throughput screening (HTS) was designed to identify compounds that induced cell lysis in *M. smegmatis*.

Methodology:

- **Bacterial Culture:** *M. smegmatis* mc<sup>2</sup>155 was cultured in 7H9 broth supplemented with ADC (albumin-dextrose-catalase) to mid-log phase.

- Assay Plate Preparation: A library of chemical compounds was dispensed into 384-well microplates.
- Inoculation: The bacterial culture was diluted and added to the assay plates.
- Incubation: Plates were incubated at 37°C.
- Readout: Bacterial growth was initially assessed by measuring optical density at 600 nm (OD<sub>600</sub>). A secondary assay based on the release of adenylate kinase (AK), an intracellular enzyme, was used to specifically identify compounds causing cell lysis.
- Hit Confirmation: Compounds showing significant growth inhibition and AK release were selected for further characterization, including determination of the minimum inhibitory concentration (MIC).

This screening effort identified the diarylquinoline (DAQ) scaffold as a promising starting point for a new class of anti-tubercular agents.

## Mechanism of Action: Targeting ATP Synthase

Subsequent studies to elucidate the mechanism of action of the diarylquinoline lead compound, R207910 (later named **bedaquiline**), revealed a novel target: the F<sub>1</sub>F<sub>o</sub> ATP synthase of *M. tuberculosis*.

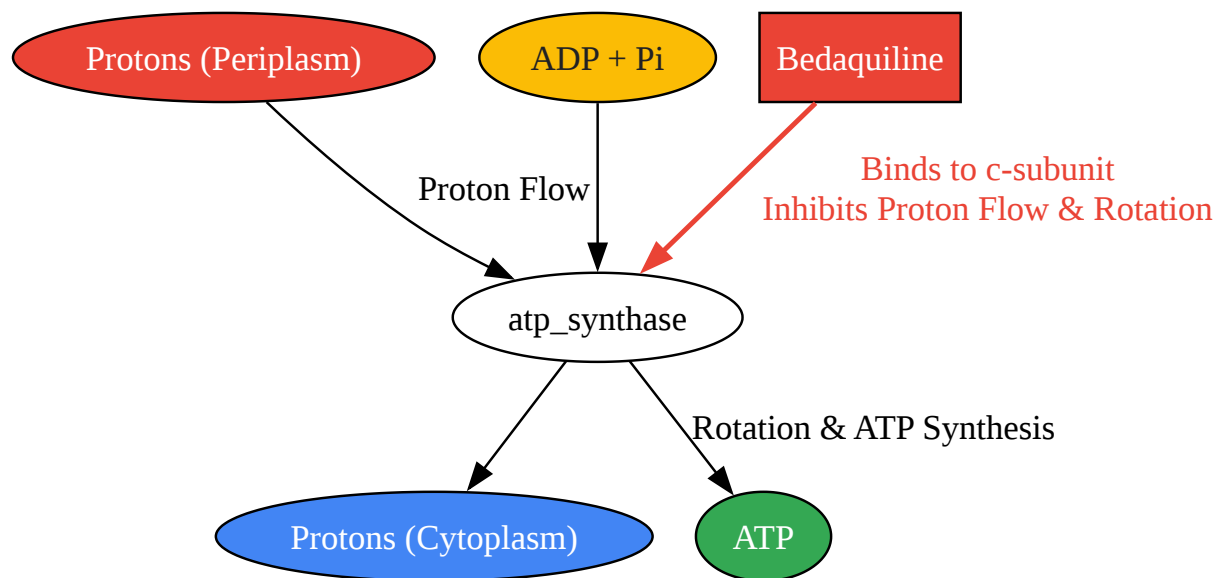
**Bedaquiline** specifically inhibits the proton pump of the mycobacterial ATP synthase, a crucial enzyme for generating cellular energy in the form of ATP. This inhibition disrupts the energy metabolism of the bacterium, leading to cell death. The drug binds to the c-subunit of the F<sub>o</sub> rotor ring of the ATP synthase, effectively stalling its rotation and halting ATP production. This mechanism is distinct from all other existing anti-tubercular drugs, making **bedaquiline** effective against strains resistant to other agents.

## Experimental Protocol: ATP Synthase Inhibition Assay

The inhibitory activity of **bedaquiline** on mycobacterial ATP synthase was confirmed using inverted membrane vesicles (IMVs) from *M. phlei*.

Methodology:

- Preparation of Inverted Membrane Vesicles (IMVs): *M. phlei* cells were disrupted, and the cell membrane fragments were isolated and allowed to re-form into IMVs, with the ATP synthase oriented such that the ATP-generating F1 subunit is on the exterior.
- ATP Synthesis Assay:
  - IMVs were incubated in a reaction buffer containing ADP and inorganic phosphate (Pi).
  - The reaction was initiated by providing a proton motive force, typically through the addition of a substrate for the electron transport chain (e.g., succinate).
  - ATP production was continuously monitored using a luciferin/luciferase-based bioluminescence assay.
- Inhibition Measurement: Various concentrations of **bedaquiline** were added to the assay mixture, and the reduction in ATP synthesis was measured to determine the half-maximal inhibitory concentration (IC<sub>50</sub>).



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## Lead Optimization

The initial diarylquinoline hit underwent extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties, while minimizing off-target effects, particularly cardiotoxicity associated with inhibition of the hERG potassium channel. This involved systematic modifications to the three main structural components of the molecule: the A-ring (quinoline), the B-ring (phenyl), and the C-ring (naphthyl), as well as the linker and the dimethylamino side chain. These modifications aimed to improve the safety profile while retaining potent anti-tubercular activity.

## Preclinical Development

**Bedaquiline** demonstrated potent in vitro activity against a wide range of drug-susceptible and drug-resistant clinical isolates of *M. tuberculosis*. In vivo studies in murine models of tuberculosis confirmed its bactericidal and sterilizing activity.

### Preclinical Activity Data

Parameter	Value	Reference Strain/Model
In Vitro Potency		
MIC vs. <i>M. tuberculosis</i> H37Rv	0.03 - 0.06 µg/mL	Standard laboratory strain
MIC Range vs. MDR-TB isolates	0.03 - 0.25 µg/mL	Clinical isolates
Mechanism of Action		
IC <sub>50</sub> for <i>M. phlei</i> ATP synthase	20 - 25 nM	Inverted membrane vesicles
In Vivo Efficacy		
Activity in murine TB model	Bactericidal and sterilizing	Mouse infection models

## Clinical Development

The clinical development of **bedaquiline** involved Phase I, II, and III trials to evaluate its safety, pharmacokinetics, and efficacy in humans.

### Phase I Clinical Trials

Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of **bedaquiline**. These studies established the initial dosing regimens for subsequent clinical trials.

Trial Identifier	Study Design	Population	Key Findings
Various	Single and multiple ascending dose studies	Healthy adult volunteers	Bedaquiline was generally well-tolerated. The pharmacokinetic profile was characterized by a long terminal half-life.

## Phase II Clinical Trials

Two pivotal Phase IIb trials, C208 and C209, provided key evidence for the efficacy and safety of **bedaquiline** in patients with MDR-TB.

Trial C208 (NCT00449644)

This was a randomized, double-blind, placebo-controlled trial.

Parameter	Bedaquiline + Background Regimen (n=79)	Placebo + Background Regimen (n=81)
Patient Demographics		
Mean Age (years)	32.0	32.0
Female (%)	35.6	35.6
Efficacy Outcomes		
Median Time to Sputum Culture Conversion (days)	83	125
Culture Conversion at 24 Weeks (%)	79	58
Culture Conversion at 120 Weeks (%)	62	44
Cure Rate at 120 Weeks (WHO definition) (%)	58	32 <sup>[1]</sup>
Safety Outcomes		
Deaths	10	2 <sup>[1]</sup>
QTcF Prolongation (>450 ms) (%)	26.6	8.6 <sup>[2]</sup>

## Trial C209 (NCT00910871)

This was an open-label, single-arm trial to further evaluate the safety and efficacy of **bedaquiline** in a broader population of patients with MDR-TB, including those with pre-extensively drug-resistant (pre-XDR) and extensively drug-resistant (XDR) TB.<sup>[3][4]</sup>

Parameter	Value (N=233)
Patient Population	
MDR-TB (%)	63.5
Pre-XDR-TB (%)	18.9
XDR-TB (%)	16.3
Efficacy Outcomes (120 Weeks)	
Culture Conversion (Overall, %)	72.2
Culture Conversion (MDR-TB, %)	73.1
Culture Conversion (Pre-XDR-TB, %)	70.5
Culture Conversion (XDR-TB, %)	62.2
Safety Outcomes	
Deaths (%)	6.9

## Phase III Clinical Trials (STREAM Trial)

The STREAM (Standardised Treatment Regimen of Anti-tuberculosis Drugs for Patients with MDR-TB) trial evaluated shorter, **bedaquiline**-containing regimens for MDR-TB.

### STREAM Stage 2

This stage of the trial assessed a 6-month and a 9-month all-oral **bedaquiline**-containing regimen.

Regimen	Favorable Outcome Rate (%)	Comparator (9-month injectable regimen) Favorable Outcome Rate (%)
6-month bedaquiline-containing regimen	91.0	68.5[5]
9-month all-oral bedaquiline-containing regimen	82.7	71.1[5][6]

## Regulatory Approval and Post-Marketing

Based on the robust data from the clinical trial program, **bedaquiline** received accelerated approval from the U.S. Food and Drug Administration (FDA) in 2012 for the treatment of pulmonary MDR-TB in adults, as part of combination therapy when an effective treatment regimen cannot otherwise be provided. It has since been approved in numerous other countries and is included in the World Health Organization's (WHO) list of essential medicines.

## Conclusion

The discovery and development of **bedaquiline** represents a landmark achievement in the fight against tuberculosis. Its novel mechanism of action, potent bactericidal activity against resistant strains, and the success of shorter, **bedaquiline**-containing treatment regimens have transformed the management of MDR-TB, offering new hope to patients with this life-threatening disease. Ongoing research continues to explore the optimal use of **bedaquiline** in various treatment combinations and patient populations.

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